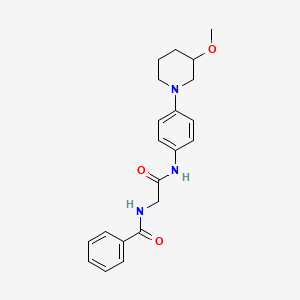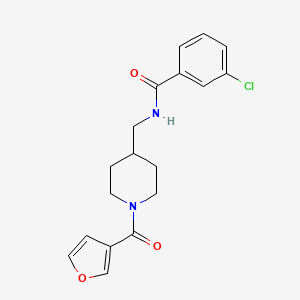![molecular formula C14H16N4O2S B3018221 N-allyl-6-[(methylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine CAS No. 339279-12-8](/img/structure/B3018221.png)
N-allyl-6-[(methylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-allyl-6-[(methylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine involves the formation of sulfur-nitrogen-containing heterocyclic compounds, which is a complex process. The paper titled "Formation of condensed sulfur-nitrogen-containing heterocyclic compounds through transformations of allyl-2-pyridylsulfide and -sulfoxide" discusses the transformation of allyl-2-pyridylsulfide upon heating, resulting in a mixture of heterocyclic compounds. This process involves the recombination of thiyl radicals to form sulfides and disulfides, indicating a significant chemical transformation that could be related to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of this compound is not directly discussed in the provided papers. However, the structure-activity relationship (SAR) of related compounds is explored in the context of serotonin 5-HT(6) receptor antagonists. The paper "Synthesis and structure-activity relationship (SAR) of (5,7-disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as potent serotonin 5-HT(6) receptor (5-HT(6)R) antagonists" mentions the importance of the molecule's size, shape, and the presence of an intramolecular hydrogen bond for the biological activity of these compounds . These insights could be extrapolated to understand the molecular structure of this compound.
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly detailed in the provided papers. However, the transformation of allyl-2-pyridylsulfide and its S-oxide form suggests that sigmatropic rearrangements and the formation of cyclic compounds through heating are relevant reactions that could be associated with the compound . These reactions are crucial for the formation of the sulfur-nitrogen-containing heterocyclic framework that is likely present in this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from the related compounds discussed in the papers. The presence of a positively ionizable group (PI) on the pyrimidine ring and its effect on the cLogP values is mentioned, which could influence the solubility and distribution characteristics of the compound . Additionally, the formation of intramolecular hydrogen bonds is highlighted as a factor that contributes to the potency and selectivity of the compounds, which could also be relevant for the physical and chemical properties of this compound .
Aplicaciones Científicas De Investigación
Generation and Matrix Isolation
A study demonstrated the gas-phase generation and matrix isolation of the methylsulfonyl radical (CH3SO2•) from allylmethylsulfone, which is closely related to the structural motif of N-allyl-6-[(methylsulfonyl)methyl]-2-(2-pyridinyl)-4-pyrimidinamine. This process, conducted via high-vacuum flash pyrolysis (HVFP) and isolated in an argon matrix, underscores the compound's utility in generating atmospherically relevant radicals. The methylsulfonyl radical's characterization provided insights into its spectroscopic properties, paving the way for further atmospheric chemistry studies (Reisenauer, Schreiner, Romański, & Mlostoń, 2015).
Regio- and Enantioselective Substitution
Another significant application involves the regio- and enantioselective substitution of acyclic allylic sulfoximines, including methodologies that could potentially involve the compound . This process allows for the preparation of enantiomerically pure compounds through a series of reactions, demonstrating the compound's versatility in organic synthesis and the development of chiral molecules (Scommoda, Gais, Bosshammer, & Raabe, 1996).
Asymmetric Synthesis
The compound also finds application in the asymmetric synthesis of fused bicyclic amino acids, showcasing its role in creating complex molecular architectures. This particular study highlights the use of this compound in the synthesis of hexahydro-cyclopenta[c]pyridine skeletons, which are crucial for the development of novel amino acid derivatives with potential pharmaceutical applications (Guenter & Gais, 2003).
Catalytic Applications
Furthermore, the compound's structural features are conducive to catalytic applications, as illustrated in research focusing on the catalytic introduction of allyl groups into nonacidic C(sp3)-H bonds under photoirradiation. This study emphasizes the compound's potential as a precursor or catalyst in organic transformations, broadening the scope of its utility in synthetic chemistry (Kamijo, Kamijo, Maruoka, & Murafuji, 2016).
Propiedades
IUPAC Name |
6-(methylsulfonylmethyl)-N-prop-2-enyl-2-pyridin-2-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-3-7-16-13-9-11(10-21(2,19)20)17-14(18-13)12-6-4-5-8-15-12/h3-6,8-9H,1,7,10H2,2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVWWOQLFWNXDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=NC(=N1)C2=CC=CC=N2)NCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,3,4,5,6-Pentafluorophenyl)methyl]pyrazole-3-ylamine](/img/structure/B3018138.png)


![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3018142.png)
![2-Isopropyl-3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3018143.png)
![1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one](/img/structure/B3018145.png)
amino}thiophene-2-carboxylic acid](/img/structure/B3018147.png)
![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B3018149.png)
![N-(4-fluoro-2-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3018150.png)
![2-(2-{[(4-chlorophenyl)sulfonyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B3018151.png)



![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B3018158.png)